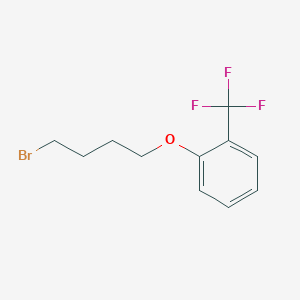
1-(4-Bromobutoxy)-2-(trifluoromethyl)benzene
Cat. No. B2959983
Key on ui cas rn:
192872-90-5
M. Wt: 297.115
InChI Key: WCIARFLPNNJPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06124317
Procedure details


A mixture of α,α,α-trifluoro-p-cresol (2.22 g, 13.7 mmol), K2CO3 (1.99 g, 14.4 mmol) and 1,4-dibromobutane (14.5 g, 68.5 mmol) in CH3CN (50 mL) was stirred at ref lux under N2 for 24 h. The reaction was allowed to cool to 25° C. and then added to water (100 mL). The resulting biphasic mixture was extracted with CHCl3 3×50 mL). The extract was washed with water (1×50 mL), saturated NaHCO3 (2×50 mL) and water (1×50 mL), filtered through cotton and the solvent removed in vacuo to give an orange liquid. The excess 1,4-dibromobutane was removed by vacuum distillation (5 Torr, 72-78° C.). The still pot residue, which contained the product was subjected to chromatography on silica gel (2.5×30 cm) with CHCl3 elution, yielded a colorless liquid; (2.75 g, 68%); 1H NMR (CDCl3) 1.89-2.17 (m, 4 H), 3.50 (t, J=6.3 Hz, 2 H), 4.09 (t, J=5.7 Hz, 2 H), 6.92-7.05 (m, 2 H), 7.48 (t, J=7.8 Hz, 1 H), 7.56 (d, J=7.8 Hz, 1 H).





Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[CH:5][C:6](O)=[CH:7][CH:8]=1.[C:12]([O-:15])([O-])=O.[K+].[K+].[Br:18][CH2:19][CH2:20][CH2:21]CBr.O>CC#N>[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:8]=1[O:15][CH2:12][CH2:21][CH2:20][CH2:19][Br:18] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.22 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=CC(=CC1)O)(F)F
|
|
Name
|
|
|
Quantity
|
1.99 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
14.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCBr
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC#N
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at ref lux under N2 for 24 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting biphasic mixture was extracted with CHCl3 3×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract was washed with water (1×50 mL), saturated NaHCO3 (2×50 mL) and water (1×50 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through cotton
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an orange liquid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The excess 1,4-dibromobutane was removed by vacuum distillation (5 Torr, 72-78° C.)
|
WASH
|
Type
|
WASH
|
|
Details
|
was subjected to chromatography on silica gel (2.5×30 cm) with CHCl3 elution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielded a colorless liquid
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(C1=C(OCCCCBr)C=CC=C1)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
